![molecular formula C20H16O2 B2474048 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one CAS No. 22359-67-7](/img/structure/B2474048.png)
3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
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Description
3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one, also known as MNPP, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound belongs to the family of chalcones, which are known for their diverse biological activities. MNPP has been synthesized using various methods and has been studied for its potential applications in different fields.
Scientific Research Applications
Photophysical Properties
- Vibronic Interaction and Photophysics: A study on derivatives of 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one revealed strong phosphorescence emissions in certain conditions, emphasizing its potential in photophysical applications (Bangal et al., 1996).
Crystal and Molecular Structure
- Crystal Structure Studies: Research on related compounds shows their potential in crystallography and molecular structure analysis, which could be applicable to 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one (Kaur et al., 2012).
Thermal Properties
- Thermal Decomposition Kinetics: A study on the thermal decomposition of Ni(II) complexes of similar compounds provides insights into its potential thermal properties (Mallikarjun, 1992).
Optical Properties
- Tuning Optical Properties: Research indicates that derivatives can be used to tune optical properties and enhance solid-state emissions, which might be relevant for 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one (Li et al., 2002).
- Nonlinear Optical Properties: Studies on chalcone-based molecules, including derivatives, show significant applications in nonlinear optics (Abegão et al., 2019).
Molecular Interaction
- Hydrogen Bonding and Crystal Packing: Research on related compounds highlights their potential in studying molecular interactions, especially hydrogen bonding and crystal packing (Zhang et al., 2011).
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-22-19-11-6-15(7-12-19)8-13-20(21)18-10-9-16-4-2-3-5-17(16)14-18/h2-14H,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRSPMIFYIXSS-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one |
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